molecular formula C7H7N3 B025466 4-Ethynyl-6-methylpyrimidin-2-amine CAS No. 103011-51-4

4-Ethynyl-6-methylpyrimidin-2-amine

Cat. No.: B025466
CAS No.: 103011-51-4
M. Wt: 133.15 g/mol
InChI Key: INIUVFVMRGEURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring an ethynyl group (-C≡CH) at position 4 and a methyl group (-CH₃) at position 5. Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 6. The ethynyl group introduces linear geometry and sp-hybridized carbon atoms, enhancing π-conjugation and enabling click chemistry applications.

Properties

CAS No.

103011-51-4

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

4-ethynyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C7H7N3/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3,(H2,8,9,10)

InChI Key

INIUVFVMRGEURW-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N)C#C

Canonical SMILES

CC1=CC(=NC(=N1)N)C#C

Synonyms

2-Pyrimidinamine, 4-ethynyl-6-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Variations

Key structural analogs differ in substituents at positions 4 and 6, influencing electronic properties, solubility, and intermolecular interactions.

Table 1: Substituent Comparison of Selected Pyrimidine Derivatives
Compound Name Position 4 Substituent Position 6 Substituent Key Characteristics
4-Ethynyl-6-methylpyrimidin-2-amine Ethynyl (-C≡CH) Methyl (-CH₃) High π-conjugation; potential for bioorthogonal chemistry
4-Methyl-6-phenylpyrimidin-2-amine Methyl (-CH₃) Phenyl (-C₆H₅) Enhanced hydrophobicity; π-π stacking in crystal packing
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Methyl (-CH₃) Piperidin-1-yl (N-heterocycle) Basic nitrogen; hydrogen-bonding capability
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Chloro (-Cl) Methoxy (-OCH₃) Electron-withdrawing effects; pharmaceutical intermediate

Crystallographic and Physical Properties

  • 4-Methyl-6-phenylpyrimidin-2-amine : Exhibits two distinct conformers in the asymmetric unit, with dihedral angles between phenyl and pyrimidine rings ranging from 29.41° to 46.32° . The phenyl group stabilizes crystal packing via van der Waals interactions.
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : The piperidinyl group introduces intramolecular hydrogen bonds (N–H⋯N), influencing lattice stability .

The ethynyl group’s linearity in this compound may reduce steric hindrance, promoting planar arrangements and altered melting points compared to bulkier analogs.

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